molecular formula C10H19KNO10S2 B12322744 CID 131856797

CID 131856797

Cat. No.: B12322744
M. Wt: 416.5 g/mol
InChI Key: PRJZDNJDWCURTO-YEIBXKIESA-N
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Description

CID 131856797 is a chemical compound identified in studies involving Citrus Essential Oil (CIEO) and its vacuum distillation fractions. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to characterize its chemical structure and quantify its presence in CIEO fractions . Its chromatographic retention behavior and mass spectral fragmentation patterns provide insights into its volatility and molecular stability, which are critical for applications in pharmaceuticals or industrial chemistry.

Properties

Molecular Formula

C10H19KNO10S2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/b11-6-;;/t5-,7-,8+,9-,10+;;/m1../s1

InChI Key

PRJZDNJDWCURTO-YEIBXKIESA-N

Isomeric SMILES

C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K]

Canonical SMILES

C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.O.[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sinigrin monohydrate can be synthesized from the amino acid methionine through a multi-step biosynthetic pathway . The process involves several enzymatic reactions that convert methionine into sinigrin. The synthetic route typically includes the formation of intermediate compounds such as S-alkylthiohydroximate and desulfoglucosinolate, which are subsequently converted into sinigrin.

Industrial Production Methods

Industrial production of sinigrin monohydrate often involves the extraction of the compound from plant materials. The extraction process includes grinding the plant material, followed by extraction with a methanol-water mixture at high temperatures to deactivate myrosinase . The extract is then purified using ion-exchange chromatography, and the desulfoglucosinolates are eluted with water and freeze-dried .

Chemical Reactions Analysis

Types of Reactions

Sinigrin monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Betulin-Derived Compounds

CID 131856797 shares structural similarities with triterpenoid derivatives, such as betulin (CID 72326) and betulinic acid (CID 64971). These compounds feature a pentacyclic triterpene backbone, which is often modified with functional groups like hydroxyl or carboxylic acid moieties. Key differences include:

  • Betulin (CID 72326): Molecular formula C₃₀H₅₀O₂, with hydroxyl groups at C-3 and C-26. Known for antiviral and anti-inflammatory properties.
  • Betulinic Acid (CID 64971) : Oxidized form of betulin (C₃₀H₄₈O₃), with a carboxylic acid group at C-27. Exhibits enhanced cytotoxicity against cancer cells compared to betulin .
Table 1: Structural Comparison of this compound and Betulin Derivatives
Compound CID Molecular Formula Functional Groups Key Biological Activity
This compound 131856797 Not specified Likely ester/ether Under investigation
Betulin 72326 C₃₀H₅₀O₂ Hydroxyl (C-3, C-28) Antiviral, anti-inflammatory
Betulinic Acid 64971 C₃₀H₄₈O₃ Carboxylic acid (C-28) Anticancer

Oscillatoxin Derivatives

This compound may also align with oscillatoxin derivatives (), which are marine toxins with polyketide backbones. For example:

  • Oscillatoxin D (CID 101283546) : Features a cyclic ether structure with conjugated double bonds.
  • 30-Methyl-Oscillatoxin D (CID 185389) : Methylated variant with increased hydrophobicity and stability.

Functional Comparison with Substrates and Inhibitors

Bile Acid Substrates

This compound differs functionally from bile acid substrates like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) , which are critical for lipid digestion. These compounds feature sulfated steroid backbones, whereas this compound’s structure (as inferred from GC-MS) lacks sulfur-containing groups .

Inhibitors of Transport Proteins

Compared to inhibitors like BSP (CID 5345) and ginkgolic acid 17:1 (CID 5469634), which block transmembrane transporters, this compound’s role remains speculative.

Table 2: Functional Comparison with Inhibitors
Compound CID Primary Function Mechanism of Action
This compound 131856797 Bioactive compound in CIEO Unknown; potential membrane interaction
BSP 5345 Liver function diagnostic agent Binds to albumin, inhibits transporters
Ginkgolic Acid 5469634 Antibacterial, anti-inflammatory Disrupts enzyme activity via alkylation

Q & A

Q. How can I ensure the reproducibility of kinetic studies on this compound?

  • Methodological Answer :

Standardize protocols : Pre-register methods on platforms like Protocols.io .

Metadata documentation : Include environmental conditions (e.g., humidity, light exposure).

Open data : Share raw kinetic traces and fitting parameters in repositories like Zenodo.

Peer review : Invite third-party validation through collaborative networks .

Key Methodological Tables

Table 1 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
NMRStructural elucidationSolvent, frequency (e.g., 600 MHz)
HPLCPurity assessmentColumn type, mobile phase gradient
MSMolecular weightIonization mode (e.g., ESI+)

Table 2 : Frameworks for Research Question Development

FrameworkComponentsExample for this compound
PICOPopulation, Intervention, Comparison, Outcome"Does this compound (Intervention) inhibit Enzyme X (Population) more effectively than Compound Y (Comparison) under physiological pH (Outcome)?"
FINERFeasible, Interesting, Novel, Ethical, Relevant"Is the catalytic mechanism of this compound novel compared to existing metalloenzyme activators?"

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